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molecular formula C9H11NO2 B1278650 1-(2-Amino-4-methoxyphenyl)ethanone CAS No. 42465-53-2

1-(2-Amino-4-methoxyphenyl)ethanone

Cat. No. B1278650
M. Wt: 165.19 g/mol
InChI Key: FOFUOGSRVUOROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093379B2

Procedure details

Trichloroborane (IM) in DCM (82 mL, 1 eq.) was added dropwise to a solution of meta-anisidine 39a (10 g, 1 eq.) in toluene (56 mL) under nitrogen at 0-5° C. over 1 hr. After stirred for 10 min at 0° C., ACN (5.2 mL, 1.20 eq.) was added. After the reaction mixture was stirred for additional 1 hr at 0° C., aluminium(III) chloride (11.9 g, 1.1 eq.) was added at 0° C. The reaction mixture was stirred at 50° C. for 16 hrs. The reaction mixture was then cooled down to 0° C., and propan-2-ol (38 mL) was added over 10 min, followed by addition of water (110 mL) over 30 min. The reaction mixture was heated to 50° C. for 3 hrs. After cooling down to 0° C., aqueous solution of sodium hydroxide (25%) was added. The aqueous layer was extracted with toluene (100 mL). The combined organic layers were washed with NaOH (25%), brine, and dried over sodium sulfate. The solvent was removed to yield compound 40a as a yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Five
Quantity
38 mL
Type
solvent
Reaction Step Six
Yield
63%

Identifiers

REACTION_CXSMILES
ClB(Cl)Cl.C(Cl)Cl.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1.[C:17](#N)[CH3:18].[Cl-].[Al+3].[Cl-].[Cl-].[OH-:24].[Na+]>C1(C)C=CC=CC=1.O.CC(O)C>[NH2:16][C:12]1[CH:11]=[C:10]([O:9][CH3:8])[CH:15]=[CH:14][C:13]=1[C:17](=[O:24])[CH3:18] |f:4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClB(Cl)Cl
Name
Quantity
82 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
56 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
38 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for additional 1 hr at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 50° C. for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NaOH (25%), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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